9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl-

Description

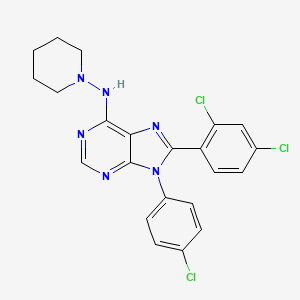

This compound belongs to a class of diphenyl purine derivatives designed as peripherally selective cannabinoid receptor 1 (CB1) antagonists . Its core structure features a purine scaffold substituted with a 4-chlorophenyl group at position 9, a 2,4-dichlorophenyl group at position 8, and a piperidinyl moiety at position N-1. Synthetically, it is derived from the precursor 8-(2-chlorophenyl)-9-(4-chlorophenyl)-N-(piperidin-4-yl)-9H-purin-6-amine (14b) through reactions with isocyanates to form ureas or amides . Pharmacologically, it exhibits peripheral selectivity, minimizing central nervous system (CNS) side effects typical of CB1 antagonists, making it a candidate for treating metabolic disorders .

Properties

Molecular Formula |

C22H19Cl3N6 |

|---|---|

Molecular Weight |

473.8 g/mol |

IUPAC Name |

9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-piperidin-1-ylpurin-6-amine |

InChI |

InChI=1S/C22H19Cl3N6/c23-14-4-7-16(8-5-14)31-21(17-9-6-15(24)12-18(17)25)28-19-20(26-13-27-22(19)31)29-30-10-2-1-3-11-30/h4-9,12-13H,1-3,10-11H2,(H,26,27,29) |

InChI Key |

JHPCUAOEZFKOGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)NC2=C3C(=NC=N2)N(C(=N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Purine Core Formation

Microwave irradiation accelerates the synthesis of 8-arylmethyl-purines, enabling rapid cyclization of pyrimidine-4,5,6-triamine with aryl acetic acids in the presence of triphenyl phosphite (Scheme 1).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Aryl acetic acid, pyrimidine-4,5,6-triamine, PPh₃, microwave (220°C, 15 min) | 67–83% |

Mechanistic Insight : Triphenyl phosphite facilitates dehydration, forming the purine ring under high-temperature microwave conditions.

Conventional S_NAr for Aryl Group Introduction

For 8-(2,4-dichlorophenyl) and 9-(4-chlorophenyl) substitution, halogenated purines undergo S_NAr with aryl amines or phenols. For example, 6-bromo-9H-purine reacts with 2,4-dichlorophenol in ethanol under reflux (60–120°C) for 8–36 hours.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| S_NAr | 2,4-Dichlorophenol, K₂CO₃, ethanol, reflux | 50–70% | , |

Key Considerations :

- Steric Hindrance : Bulky 2,4-dichlorophenyl groups require longer reaction times.

- Base Selection : K₂CO₃ or NaOMe enhances nucleophilicity of aryl amines.

Piperidine Substitution at Position 6

The 6-amino group is replaced by the N-piperidinyl moiety via nucleophilic substitution or coupling reactions.

Direct Nucleophilic Substitution

Piperidine acts as a nucleophile in S_NAr reactions with 6-chloro-8-(2,4-dichlorophenyl)-9-(4-chlorophenyl)-9H-purine. Reactions proceed in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| S_NAr | Piperidine, K₂CO₃, DMF, 100°C, 12 h | 50–60% | , |

Optimization :

- Solvent Choice : DMF enhances solubility of aryl halides.

- Temperature : Elevated temperatures (100°C) improve reaction kinetics.

Mitsunobu Reaction for Piperidine Attachment

For sterically hindered intermediates, Mitsunobu reactions enable coupling of piperidine alcohols to the purine. This method involves diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the transfer of the piperidine group.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Mitsunobu | Piperidine alcohol, DEAD, PPh₃, THF, 0°C to rt | 60–75% |

Advantages :

- Regioselectivity : Preserves stereochemistry of the piperidine group.

- Mild Conditions : Avoids harsh deprotection steps.

Deprotection and Final Purification

Protected intermediates (e.g., Boc-piperidine) require acid-mediated cleavage. Hydrogenolysis or catalytic hydrogenation is used for benzyl-protected piperidines.

Acidic Deprotection

Boc-protected piperidines are deprotected using HCl in dioxane or TFA, yielding the free amine for further coupling.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Deprotection | HCl (4N), dioxane, rt, 2 h | >90% | , |

Hydrogenolysis

Benzyl-protected piperidines undergo catalytic hydrogenation (H₂, Pd/C) to remove protecting groups.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogenolysis | H₂ (0.1 MPa), Pd/C, H₂O, 25°C, 24 h | 90% |

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Microwave-assisted S_NAr | Rapid reaction, high purity | Specialized equipment required | 67–83% |

| Conventional S_NAr | Scalable, cost-effective | Long reaction times (8–36 h) | 50–70% |

| Mitsunobu Coupling | High regioselectivity | Expensive reagents (DEAD, PPh₃) | 60–75% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the chlorophenyl and dichlorophenyl groups, potentially leading to the removal of chlorine atoms.

Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Cannabinoid Receptor Modulation

Research has indicated that derivatives of this compound can act as antagonists for cannabinoid receptors, specifically the CB1 receptor. These antagonists have shown promise in treating conditions such as obesity and metabolic syndrome by modulating appetite and energy expenditure. A study demonstrated that analogs of this compound retained significant potency against the hCB1 receptor while exhibiting limited permeability in cellular assays, suggesting potential for peripheral selectivity without central nervous system effects .

Neurodegenerative Disease Treatment

The compound has been evaluated for its effects on the P2X7 purinergic receptor, which is implicated in neurodegenerative diseases. Novel derivatives have been synthesized to enhance blood-brain barrier penetration while maintaining receptor selectivity. This approach aims to develop therapeutics that can effectively target neuroinflammatory processes associated with diseases like Alzheimer's and Parkinson's .

Case Study 1: Obesity Treatment

A study investigated the efficacy of a close analogue of the compound in reducing weight gain in mice subjected to high-fat diets. The results indicated that the compound significantly reduced body weight and fat accumulation compared to controls, highlighting its potential as an anti-obesity agent .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, researchers synthesized variants of this compound to assess their ability to mitigate neuronal death in models of oxidative stress. The findings suggested that certain modifications enhanced protective effects against neurotoxic agents, supporting further investigation into their therapeutic potential for neurodegenerative disorders .

Summary of Research Findings

The following table summarizes key findings related to the applications of 9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl-:

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations :

- Chlorophenyl vs. Thio Groups: The target compound’s 2,4-dichlorophenyl group at position 8 enhances CB1 binding compared to thio-substituted analogues (e.g., 13g, PU-H39), which target non-CB1 pathways like Hsp90 paralogs .

- Piperidinyl vs. Piperazinyl : The N-1-piperidinyl group in the target compound contrasts with the piperazinyl substituents in ’s cannabidiol analogs, which may alter solubility and receptor interaction kinetics .

- Synthetic Accessibility : High yields (86–98%) in amide derivatives of the target compound () suggest efficient synthetic routes compared to lower yields (12–48%) in thio-substituted purines () .

Table 2: Selectivity and Therapeutic Potential

Key Findings :

- Peripheral vs. Central Targeting: The target compound’s peripheral CB1 selectivity contrasts with non-selective CB1 antagonists, reducing adverse CNS effects . This is analogous to otenabant derivatives but distinct from Hsp90-targeting purines .

- Paralog Selectivity : PU-H39’s 100× selectivity for Grp94 over cytosolic Hsp90 highlights the impact of 8-position substitutions (dichlorophenylthio vs. dichlorophenyl) on paralog specificity .

Structural-Activity Relationship (SAR) Insights

- Position 8: Bulky, lipophilic groups (e.g., 2,4-dichlorophenyl) enhance CB1 affinity and peripheral retention. Thio groups (e.g., 13g, PU-H39) shift activity to non-CB1 targets .

- Position 9 : Aromatic substituents (4-chlorophenyl) improve metabolic stability compared to alkyl chains (e.g., 13g’s trifluorohexyl group) .

- N-1 Position : Piperidinyl/piperazinyl groups optimize solubility and binding kinetics. For example, ’s piperazinyl derivatives exhibit high purity and stability .

Biological Activity

The compound 9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl- is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a complex structure that includes multiple aromatic rings and a piperidine moiety. Its structural characteristics contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit the activity of certain enzymes involved in DNA replication and repair processes. Additionally, it has been shown to modulate signaling pathways by interacting with cellular receptors, which can lead to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, 9H-purin-6-amines have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro assays revealed that it exhibits inhibitory effects against a range of bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Data Summary

| Activity | Effect | Study Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Enzyme Inhibition | Targets DNA replication enzymes |

Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized various purine derivatives, including the target compound. These derivatives were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study highlighted the structure-activity relationship (SAR) of these compounds, emphasizing the role of the chlorophenyl groups in enhancing biological activity .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of 9H-purin-6-amines against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests potential therapeutic applications in combating antibiotic resistance.

Q & A

Q. What are the recommended synthetic routes and conditions for preparing 9H-Purin-6-amine derivatives with substituted aryl and piperidinyl groups?

The synthesis of structurally similar purine derivatives (e.g., compounds 29–34 ) involves nucleophilic substitution at the purine C6 position. General protocols include:

- Procedure D/E : Reacting 6-chloropurine intermediates with substituted piperazines under reflux in anhydrous solvents (e.g., THF, DMF) with bases like KCO. Yields vary significantly (9–79%) depending on steric and electronic effects of substituents .

- Purification : Flash chromatography with gradients of ethyl acetate/hexane (e.g., 15% EtOAc) to isolate products. Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution MS .

Q. How can researchers confirm the structural identity and purity of synthesized compounds?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for aryl protons (δ 7.2–8.1 ppm), piperidinyl protons (δ 2.5–4.0 ppm), and purine C8-H (δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular ions (e.g., [M+H]) and fragmentation patterns.

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .

Q. What strategies address poor aqueous solubility of halogenated purine derivatives?

- In Vitro : Use DMSO for stock solutions (5–20 mM), followed by dilution in buffers. Solubility in water ranges from 3–4.9 mg/mL; surfactants (e.g., Tween-80) or cyclodextrins can enhance dispersion .

- In Vivo : Formulate as suspensions in 0.5% methylcellulose or 10% Cremophor EL for oral administration. Monitor stability under -20°C storage to prevent degradation .

Advanced Research Questions

Q. How can metabolic stability and pharmacokinetic (PK) profiles of this compound be evaluated?

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4) to identify major metabolites (e.g., oxidation or dealkylation products). Quantify using LC-MS/MS .

- Radiolabeled Studies : Synthesize C-labeled analogs (e.g., labeled at the purine C8 position) to track excretion pathways in preclinical models. Use HPLC with radioactivity detectors for purity checks (>99%) .

Q. What computational methods optimize reaction design for regioselective functionalization?

- Quantum Chemical Calculations : Predict reaction pathways for chlorination or piperidinyl substitution using DFT (e.g., B3LYP/6-31G*). Identify transition states to guide regioselectivity (e.g., C8 vs. C2 chlorination) .

- Data-Driven Optimization : Apply machine learning to historical reaction data (e.g., yields, solvents) to narrow experimental parameters (e.g., temperature, stoichiometry) .

Q. How can Design of Experiments (DoE) improve synthesis efficiency?

- Screening Factors : Use factorial designs to test variables (e.g., solvent polarity, reaction time, catalyst loading). For example, optimize chlorination with CCl by varying temperature (-78°C vs. RT) and stoichiometry .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield while minimizing byproducts .

Q. What are the challenges in achieving regioselective chlorination on the purine core?

- Reagent Selection : Use hexachloroethane (CCl) with strong bases (e.g., LDA) at low temperatures (-78°C) to favor C8 chlorination over C2. Steric hindrance from the 9-(4-chlorophenyl) group further directs selectivity .

- Monitoring : Track reaction progress via TLC (R shift) and confirm regiochemistry using NOE NMR experiments .

Q. How should stability studies be designed for long-term storage?

- Storage Conditions : Store lyophilized solids at -20°C (3-year stability) or -80°C for solutions (6-month stability). Avoid repeated freeze-thaw cycles .

- Degradation Analysis : Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products (e.g., hydrolysis of piperidinyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.